molecular formula C11H13FN4 B1481699 (1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine CAS No. 2098064-93-6

(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine

Cat. No.: B1481699
CAS No.: 2098064-93-6
M. Wt: 220.25 g/mol
InChI Key: VNIZXIXRHOSTAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine is a synthetic organic compound that features a pyrazole ring substituted with a fluoroethyl group and a pyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine typically involves multi-step organic reactions. One possible route could be:

    Formation of the pyrazole ring: Starting from a suitable precursor, such as a hydrazine derivative, the pyrazole ring can be formed through cyclization reactions.

    Introduction of the fluoroethyl group: This can be achieved via nucleophilic substitution reactions using fluoroethyl halides.

    Attachment of the pyridinyl group: This step might involve cross-coupling reactions, such as Suzuki or Heck coupling, to introduce the pyridinyl moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the pyridinyl group to a piperidine derivative.

    Substitution: The fluoroethyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound might be investigated for its potential as a bioactive molecule. Its interactions with biological targets could lead to the discovery of new drugs or therapeutic agents.

Medicine

In medicinal chemistry, this compound could be explored for its pharmacological properties. It may serve as a lead compound for the development of new medications targeting specific diseases or conditions.

Industry

In the industrial sector, this compound could be used in the development of new materials with unique properties. Its incorporation into polymers or other materials could enhance their performance or introduce new functionalities.

Mechanism of Action

The mechanism of action of (1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Binding to receptors: The compound might interact with specific receptors in the body, modulating their activity.

    Enzyme inhibition: It could act as an inhibitor of certain enzymes, affecting metabolic pathways.

    Signal transduction: The compound might influence signal transduction pathways, altering cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • (1-(2-chloroethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine
  • (1-(2-bromoethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine
  • (1-(2-iodoethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine

Uniqueness

(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine is unique due to the presence of the fluoroethyl group, which can impart distinct chemical and biological properties. The fluorine atom can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable molecule for research and development.

Properties

IUPAC Name

[2-(2-fluoroethyl)-5-pyridin-3-ylpyrazol-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN4/c12-3-5-16-10(7-13)6-11(15-16)9-2-1-4-14-8-9/h1-2,4,6,8H,3,5,7,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNIZXIXRHOSTAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NN(C(=C2)CN)CCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine
Reactant of Route 2
(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine
Reactant of Route 3
(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine
Reactant of Route 4
(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine
Reactant of Route 5
(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine
Reactant of Route 6
Reactant of Route 6
(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.